Bicyclo[3.2.1]oct-6-en-3-one
Description
Significance of the Bicyclo[3.2.1]oct-6-en-3-one Framework in Organic Synthesis
The Bicyclo[3.2.1]octane skeleton is a privileged scaffold found in numerous natural products exhibiting a wide spectrum of biological activities, including sesquiterpenes, diterpenes, lignans, and alkaloids. dicp.ac.cn This makes the development of synthetic routes to this framework a critical endeavor in the fields of medicinal chemistry and drug discovery. This compound, in particular, serves as a powerful and versatile building block in total synthesis. dicp.ac.cn Its rigid structure and inherent stereochemical complexity provide a robust platform for the stereocontrolled introduction of various functional groups, enabling the synthesis of complex, polycyclic natural products. dicp.ac.cnnih.gov
The strategic importance of this ketone is underscored by its application in the synthesis of a variety of complex molecules. For instance, derivatives of the bicyclo[3.2.1]octane system have been utilized in the synthesis of compounds with potential antinociceptive (pain-relieving) and antibacterial properties. The enolate chemistry of bicyclo[3.2.1]octan-3-ones is particularly valuable for creating chiral products through reactions with chiral bases, leading to compounds with significant pharmacological activity. Furthermore, the framework's unique reactivity allows for diverse transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in the construction of novel molecular entities.
The following table summarizes some of the key natural product families that feature the bicyclo[3.2.1]octane core, highlighting the importance of synthetic access to this structural motif.
| Natural Product Family | Example(s) | Biological Significance |
| Diterpenes | Kaurane Diterpenoids researchgate.net | Diverse biological activities, including anti-inflammatory and anti-cancer properties. |
| Sesquiterpenes | - | Often possess aromatic and antimicrobial properties. |
| Alkaloids | - | Wide range of pharmacological activities, often affecting the central nervous system. |
| Lignans | - | Antioxidant and anti-cancer properties. |
Historical Context of Bridged Bicyclic Ketone Research
The study of bridged bicyclic ketones is deeply rooted in the fundamental principles of organic chemistry, with early research significantly shaped by the formulation of Bredt's Rule in 1924. chemca.insciencedaily.com This rule originally stated that a double bond cannot be located at a bridgehead carbon of a bridged ring system unless the rings are large enough to accommodate the geometric strain. chemca.inmasterorganicchemistry.com The inability to form a planar p-orbital system at the bridgehead of small, strained bicyclic systems has profound implications for the reactivity and stability of these molecules. chemca.in Early attempts to synthesize such compounds often failed, leading to the formulation of this empirical rule. masterorganicchemistry.com
The investigation into the synthesis and reactivity of bridged bicyclic ketones has been a long-standing challenge that has driven the development of new synthetic methodologies. researchgate.net The inherent ring strain and unique three-dimensional structures of these compounds have made them fascinating subjects for mechanistic studies, particularly concerning rearrangements and transannular reactions. gla.ac.ukgla.ac.uk Over the decades, chemists have moved from simply understanding the limitations imposed by Bredt's rule to developing sophisticated strategies to construct these challenging architectures and even to synthesize molecules that test the limits of the rule. sciencedaily.com The development of new reactions, such as intramolecular photocycloadditions and fragmentation of polycyclic systems, has provided access to a wide range of bridged bicyclic ketones, including derivatives of this compound. nih.gov
Overview of Advanced Synthetic and Mechanistic Challenges within the Bicyclo[3.2.1]octane System
The synthesis of the Bicyclo[3.2.1]octane framework is fraught with challenges that demand a deep understanding of reaction mechanisms and stereochemical control. The construction of this bridged system often involves complex, multi-step sequences and the management of multiple stereocenters.
Synthetic Challenges:
Stereoselectivity: The rigid, three-dimensional nature of the bicyclo[3.2.1]octane skeleton means that controlling the stereochemistry of substituents is a major hurdle. Achieving high diastereoselectivity and, for chiral targets, enantioselectivity often requires the use of sophisticated catalysts or chiral auxiliaries. acs.orgacs.org
Ring Strain: The inherent strain in the bicyclic system can influence the feasibility and outcome of reactions. This strain can be exploited in fragmentation reactions to create the desired framework, but it can also lead to undesired side reactions and rearrangements. nih.gov
Functional Group Compatibility: The presence of multiple functional groups, such as the ketone and alkene in this compound, requires careful planning of synthetic routes to ensure that reagents are compatible with all parts of the molecule.
Mechanistic Challenges:
Rearrangements: The bicyclo[3.2.1]octane system is prone to various rearrangements, such as Wagner-Meerwein shifts, especially under acidic or thermal conditions. Understanding and controlling these rearrangements is crucial for successful synthesis. researchgate.netcore.ac.uk For instance, the conversion of bicyclo[2.2.2]octane systems into the bicyclo[3.2.1]octane framework is a well-studied but mechanistically complex rearrangement. researchgate.net
Transannular Reactions: The proximity of different parts of the bicyclic ring system can facilitate transannular reactions, where a functional group on one side of the ring interacts with a reactive center on the other. While these can be powerful tools for forming new bonds, they can also lead to unexpected products. gla.ac.uk
Conformational Control: The conformation of the bicyclic system can significantly impact its reactivity. For example, the "foiled carbene" conformation of Bicyclo[3.2.1]oct-6-en-8-ylidene, where the divalent carbon interacts with the double bond, leads to different rearrangement products than the classical carbene conformation. acs.org
The following table provides a glimpse into the spectroscopic data for a related compound, Bicyclo[3.2.1]oct-3-en-6-one, which helps in the characterization of this class of molecules.
| Spectroscopic Data for Bicyclo[3.2.1]oct-3-en-6-one | |
| Technique | Observed Signals (Chemical Shift δ in ppm) |
| ¹³C NMR | 211.9 (C=O), 130.5 (C=C), 128.9 (C=C), 52.1, 46.2, 38.9, 35.2, 25.9 |
Note: Data is for Bicyclo[3.2.1]oct-3-en-6-one, a structural isomer of the title compound. Specific data for this compound would require dedicated experimental analysis. spectrabase.comspectrabase.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]oct-6-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-4-6-1-2-7(3-6)5-8/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIRENACJWWHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339474 | |
| Record name | Bicyclo[3.2.1]oct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3721-60-6 | |
| Record name | Bicyclo[3.2.1]oct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Bicyclo 3.2.1 Oct 6 En 3 One
Reactivity of the Ketone Functionality
The ketone group in bicyclo[3.2.1]oct-6-en-3-one is a primary site for various chemical reactions, including nucleophilic additions, oxidations, and the formation of enolates.
Nucleophilic Additions to the Carbonyl Group
The carbonyl group of this compound is susceptible to nucleophilic attack. A variety of nucleophiles can be employed, leading to the formation of corresponding alcohols upon reduction. For instance, the addition of Grignard reagents, such as 3-methoxyphenylmagnesium bromide, to related bicyclo[3.2.1]octanoid scaffolds has been shown to occur exclusively at the enone carbonyl over other electrophilic sites. nih.gov This reaction proceeds with high diastereoselectivity, affording a single diastereomer where the nucleophile approaches from the face opposite to existing substituents. nih.gov
| Nucleophile | Substrate | Product | Stereoselectivity |
| 3-methoxyphenylmagnesium bromide | 3-methoxy-6-methyl-7-phenylbicyclo[3.2.1]oct-3-ene-2,8-dione | Tertiary alcohol | Single diastereomer |
Baeyer-Villiger Reactions and Regioselectivity
The Baeyer-Villiger oxidation is a notable reaction of ketones, converting them into esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group. thieme-connect.de This reaction is particularly useful in organic synthesis due to its predictability and the retention of configuration in the migrating group. thieme-connect.de In the case of bicyclo[3.2.1]octan-3-one derivatives, the regioselectivity of the Baeyer-Villiger oxidation with trifluoroperacetic acid is significantly influenced by the electronic properties of substituents at positions alpha or beta to the carbonyl group. oup.com
Studies on related 8-oxathis compound have shown that Baeyer-Villiger monooxygenases (BVMOs) can catalyze this oxidation with high regio- and enantioselectivity. researchgate.netwhiterose.ac.uk For example, cyclopentanone (B42830) monooxygenase from Comamonas sp. has been utilized for the Baeyer-Villiger reaction of 8-oxathis compound. thieme-connect.de The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. thieme-connect.de Conformational and steric effects also play a crucial role in determining the regioselectivity of the reaction. cdnsciencepub.com
| Substrate | Reagent/Catalyst | Product Type | Key Factors Influencing Regioselectivity |
| Substituted 8-Oxabicyclo[3.2.1]octan-3-ones | Trifluoroperacetic acid | Lactone | Electronic properties of α and β substituents. oup.com |
| 8-Oxathis compound | Cyclopentanone monooxygenase | Lactone | Enzyme selectivity. thieme-connect.de |
Formation and Study of Bicyclic Enolate Monoanions and Dianions
The ketone functionality of this compound allows for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. The enolate chemistry of bicyclo[3.2.1]octan-3-ones has been utilized in the synthesis of chiral products through reactions with chiral bases.
The formation and study of the α-monoanion and α,α'-dianion of 2,4-diphenylthis compound have been reported. acs.orgwmich.edu The monoanions can be formed by treating the ketone with sodium hydride in THF, resulting in a mixture of isomeric enolates. acs.org The subsequent quenching of this enolate solution regenerates the starting ketone. acs.org The formation of the dianion can be achieved by treating the ketone with a stronger base like n-butyllithium. acs.org While the 13C NMR spectrum of the 2,4-diphenylthis compound dianion suggested the possibility of long-range π-interactions, its stability was found to be only slightly higher than its saturated counterpart, indicating that homoaromaticity does not play a major stabilizing role. rsc.org
| Anion Type | Generating Reagent | Key Observations |
| Monoanion | Sodium Hydride | Formation of isomeric enolates. acs.org |
| Dianion | n-Butyllithium | Slight increase in stability compared to the saturated analogue. rsc.org |
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is another reactive site, undergoing electrophilic additions and hydrogenation reactions.
Electrophilic Addition Reactions of the Double Bond
The double bond in this compound can react with various electrophiles. smolecule.com For instance, the addition of benzeneselenyl chloride and bromine to the related 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has been shown to be highly stereo- and regioselective. scispace.com These reactions can lead to the formation of new functionalized bicyclic systems. The homoconjugated carbonyl group can act as either an electron-withdrawing or electron-releasing group depending on the electronic demand of the reaction intermediates. scispace.com
Hydrogenation of the Unsaturated Linkage
The double bond in this compound can be hydrogenated to yield the corresponding saturated bicyclo[3.2.1]octan-3-one. smolecule.com A common method for this transformation involves the use of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ether, under a hydrogen atmosphere. oup.com This reaction is typically efficient, affording the saturated ketone in high yield. oup.com
| Starting Material | Reagents | Product | Yield |
| 8-Oxathis compound | 10% Pd/C, H₂, Ether | 8-Oxabicyclo[3.2.1]octan-3-one | 95% oup.com |
Bridgehead Reactivity and Transformations
The bridgehead positions of the bicyclo[3.2.1]octane system are key to its unique reactivity. The strain associated with the bridgehead double bond in enones like 6-methylenebicyclo[3.2.1]oct-1-en-3-one significantly enhances their electrophilicity and reactivity. chinesechemsoc.org This increased reactivity of bridgehead enones, which differ chemically from less strained bridgehead alkenes, has been a subject of significant interest in organic chemistry. chinesechemsoc.org
Transformations involving the bridgehead positions can lead to complex molecular architectures. For instance, rearrangement approaches starting from bicyclo[2.2.2]octene precursors have been developed to synthesize bridgehead-substituted bicyclo[3.2.1]octene derivatives. acs.org
A notable reaction involving the bridgehead ketone is the [3+2] cycloaddition with isocyanides. This reaction has been observed to occur on highly functionalized bicyclo[3.2.1]octanoid scaffolds, leading to the formation of oxazoline (B21484) spirocycles. nih.gov The diastereoselectivity of this cycloaddition is controlled by the steric hindrance on the face of the ketone, with the addition occurring from the less hindered side. nih.gov
Hydrogen-Deuterium Exchange Studies and Carbanion Intermediates
Hydrogen-deuterium (H-D) exchange studies have provided valuable insights into the formation and nature of carbanion intermediates derived from bicyclo[3.2.1]octene systems. Under strongly basic conditions (tert-butoxide/tert-butyl alcohol-d at 185 °C), bicyclo[3.2.1]oct-2-ene undergoes H-D exchange through both allylic and vinylic carbanion intermediates. cdnsciencepub.com This is in contrast to earlier studies using tert-butoxide/DMSO, where only allylic exchange was observed. cdnsciencepub.com The observation of vinylic exchange indicates that a direct exchange mechanism via a vinyl carbanion is operative and is not simply a result of an addition-elimination sequence. cdnsciencepub.com
The carbonyl group in bicyclooctenones has been shown to have a significant activating effect on H-D exchange at both allylic and vinylic positions. cdnsciencepub.com Comparative studies with the corresponding olefins reveal that the carbonyl group enhances the rate of exchange. cdnsciencepub.com Furthermore, the presence of the double bond in the bicyclo[3.2.1]octenone system appreciably enhances the rate of isomerization and biases the equilibrium toward the [3.2.1] skeleton when compared to the corresponding saturated ketones. cdnsciencepub.com
Studies on 2,4-diphenylthis compound have allowed for the investigation of both monoanionic and dianionic intermediates. wmich.edu The formation of these carbanions and their subsequent reactions provide a deeper understanding of the electronic effects and stereochemistry within this bicyclic system. The stability and reactivity of these intermediates are influenced by factors such as homoaromaticity and the orientation of substituents. wmich.edu
Detailed Mechanistic Pathways of Complex Transformations
The rigid and stereochemically defined structure of this compound and its derivatives makes them excellent platforms for studying the detailed mechanistic pathways of complex chemical transformations, including catalytic cycles, the behavior of intermediates, and the factors that control product distribution in cascade reactions.
Various catalytic activation modes have been developed to facilitate reactions involving the bicyclo[3.2.1]octane framework. Gold catalysts, in particular, have proven to be highly effective. Cationic gold catalysts can activate allenenes to undergo a stereoselective cycloisomerization, leading to the formation of bicyclo[3.2.1]oct-6-en-2-ones. rsc.org This process is proposed to proceed through a vinylcarbene intermediate and involves an unprecedented 1,5-addition of a C(sp3)-H bond. rsc.org
Organocatalysis has also been employed to access chiral bicyclo[3.2.1]octane derivatives. A highly enantio- and diastereoselective organocatalytic domino Michael-Henry reaction has been developed, affording products with four stereogenic centers, including two quaternary ones. acs.org Theoretical DFT calculations have been instrumental in elucidating the origins of the high stereoselectivities, leading to the proposal of a novel dual activation model by the catalyst. acs.org
Palladium catalysis has been utilized in the divergent synthesis of bicyclic systems. researchgate.net Depending on the catalyst and conditions, different reaction pathways can be favored, leading to a variety of products. researchgate.net
The reactivity of diastereomeric intermediates can play a crucial role in determining the final product distribution in reactions involving bicyclo[3.2.1]octane systems. In palladium-catalyzed higher-order cycloadditions, the divergent synthesis of different bicyclic systems has been attributed to the distinct reaction profiles of diastereomeric intermediates. researchgate.net One diastereomer may undergo O- or C-allylation, while the unique conformation of the other allows for an unconventional alkene isomerization. researchgate.net
This concept of divergent reactivity based on diastereomeric intermediates is a key theme in understanding the outcomes of complex transformations. The subtle conformational differences between diastereomers can lead to vastly different reaction pathways and products.
Cascade reactions involving bicyclo[3.2.1]octane scaffolds often proceed through a series of intermediates, and the fate of these intermediates can lead to a divergence of reaction pathways and a variety of final products.
In the context of palladium-catalyzed cycloadditions, mechanistic studies and DFT calculations have shown that product divergence arises from the differential reactivity of diastereomeric intermediates. researchgate.net One intermediate can lead to [5.5.0] or [4.4.1] bicyclic compounds, while another can produce bridgehead alkene-containing bicyclo[4.4.1] compounds. researchgate.net
The stereodivergent synthesis of bicyclo[3.2.1]octenes has been achieved through the annulation of Nazarov reagents and vinyl 1,2-diketones under Brønsted base catalysis. researchgate.net By simply tuning the reaction conditions, it is possible to selectively obtain either stereoisomer of the bridged product or even a cyclohexene (B86901) product, highlighting the sensitive nature of the reaction pathway to the environment. researchgate.net
Furthermore, the development of an automated microfluidic reaction platform has enabled the high-throughput screening of reactions involving highly functionalized bicyclo[3.2.1]octanoid scaffolds. nih.gov This has led to the discovery of new reactions and unexpected product divergences, such as a retro-Dieckmann-type fragmentation leading to cycloheptenone derivatives and a [3+2] cycloaddition at the bridgehead ketone. nih.gov A proposed mechanism for the formation of a polycyclic imine from a dipole condensation reaction highlights the role of zwitterionic and oxonium intermediates in a complex cascade. nih.gov
Stereochemical Aspects of Bicyclo 3.2.1 Oct 6 En 3 One Chemistry
Diastereoselective Control in Synthetic Pathways
The inherent structural rigidity of the bicyclo[3.2.1]octane framework provides a strong basis for diastereoselective transformations. The facial bias created by the bridged system allows for reagents to approach preferentially from the less sterically hindered exo face. This principle is evident in aldol (B89426) reactions involving bicyclic ketones, where high levels of diastereoselectivity are achieved. For instance, the aldol reaction of various bicyclo[3.2.1]oct-6-en-3-ones with a range of aldehydes has been shown to proceed with greater than 95% diastereomeric excess. researchgate.net
Furthermore, stereodivergent synthesis strategies have been developed to selectively access different diastereomers of bicyclo[3.2.1]octenes. By carefully tuning reaction conditions, such as the choice of base and solvent, the annulation of Nazarov reagents with vinyl diketones can be directed to form different products with controlled stereochemistry. bohrium.com This level of control is crucial for the construction of complex natural products where the bicyclo[3.2.1]octane skeleton is a core structural motif. Domino reactions, which form multiple bonds in a single synthetic operation, also benefit from the stereochemical directing effects of the bicyclic scaffold, often yielding products with high diastereoselectivity. researchgate.net
Enantio- and Diastereoselective Organocatalytic Processes
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.2.1]octane derivatives, enabling precise control over both enantio- and diastereoselectivity. These processes often involve domino or tandem reactions that efficiently build molecular complexity while establishing multiple stereocenters.
A notable example is the organocatalytic domino Michael-Henry reaction, which has been developed for the synthesis of bicyclo[3.2.1]octane derivatives possessing four stereogenic centers, including two quaternary centers. acs.org Similarly, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, produces bicyclo[3.2.1]octan-8-ones. Despite the formation of four stereogenic centers, the reaction yields only two diastereomers with good diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.gov
Another innovative approach is a temporary-bridge strategy for the enantioselective organocatalyzed domino synthesis of related aza-bridged systems. This method involves the reaction of α-ketoamides with enals, leading to the formation of a 7-aza-8-oxa-bicyclo[3.2.1]octane core with the creation of up to four stereogenic centers. rsc.org The reaction's stereochemical outcome is highly dependent on the catalyst and reaction conditions, as illustrated by the optimization data below.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | Catalyst A | Toluene | 25 | 90 | 5:1 | 95 |
| 2 | Catalyst B | Toluene | 25 | 85 | 4:1 | 92 |
| 3 | Catalyst A | CH2Cl2 | 25 | 78 | 6:1 | 96 |
| 4 | Catalyst A | Toluene | 0 | 92 | 7:1 | 97 |
| 5 | Catalyst A | Toluene | -7 | 91 | 8:1 | 97 |
Conformational Analysis and its Influence on Reactivity
The reactivity of the bicyclo[3.2.1]oct-6-en-3-one system is intrinsically linked to its conformational preferences. The six-membered ring of the scaffold can adopt either a chair or a boat-like conformation. Computational studies, including Density Functional Theory (DFT) calculations, on related 8-oxathis compound derivatives indicate that the chair conformer is generally the more stable, lower-energy conformation. researchgate.net
This conformational preference directly influences the molecule's reactivity by dictating the trajectory of incoming reagents. The steric environment of the carbonyl group at the C3 position is different in each conformation, affecting the stereochemical outcome of nucleophilic additions. For instance, the reduction of the ketone will preferentially occur from the less hindered face, a pathway that is determined by the dominant ground-state conformation. Conformational analysis of diastereomeric products formed from reactions on the bicyclic scaffold also reveals thermodynamic preferences, with the major diastereomers often being thermodynamically favored by 1-2 kcal/mol. nih.gov
Stereochemical Requirements for Proton-Fluorine Spin-Spin Coupling
Long-range spin-spin coupling between protons and fluorine atoms in derivatives of the bicyclo[3.2.1]octane skeleton provides a powerful probe for stereochemical analysis. The magnitude of such couplings, particularly over five bonds (⁵JHF), is highly dependent on the spatial relationship between the coupled nuclei. acs.org
Studies on fluorinated bicyclo[3.2.1]octane systems have demonstrated that significant ⁵JHF coupling is observed when the proton and fluorine atoms are in close spatial proximity, suggesting a through-space coupling mechanism. This is particularly evident in conformations where a "W" or zigzag pathway through the bonds is absent, but the nuclei are held close together by the rigid bicyclic frame. The stereochemical arrangement dictates this proximity. For example, a fluorine atom in an exo position might exhibit strong coupling to a specific bridgehead proton, whereas an endo fluorine would not. This dependence allows for unambiguous stereochemical assignments based on the observation and magnitude of these long-range couplings in ¹H and ¹⁹F NMR spectra. nih.gov
Relative and Absolute Configuration Assignments
Determining the relative and absolute configuration of chiral this compound derivatives is essential for understanding their chemical and biological properties. A variety of methods are employed for this purpose.
Relative configuration is often established using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons, helping to assign their relative positions (e.g., exo vs. endo). Additionally, the characteristic shielding or deshielding effects of the bicyclic structure on proton chemical shifts can provide clues to their stereochemical environment. cdnsciencepub.com
Spectroscopic and Analytical Techniques for Bicyclo 3.2.1 Oct 6 En 3 One Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of Bicyclo[3.2.1]oct-6-en-3-one, providing detailed information about the connectivity, stereochemistry, and electronic environment of the constituent atoms.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic chemical shifts and coupling constants that are diagnostic of its bicyclic structure. For the related compound, 8-oxathis compound, the olefinic protons (H-6 and H-7) typically appear as a multiplet in the downfield region, around 5.80-6.30 ppm. The bridgehead protons (H-1 and H-5) resonate at approximately 5.10 ppm, often as a doublet. The protons adjacent to the carbonyl group (H-2 and H-4) exhibit distinct signals due to their different magnetic environments, with the α-protons appearing as a doublet around 2.30 ppm and the β-protons as a doublet of doublets around 2.80 ppm. The coupling constants between these protons provide valuable information about their dihedral angles and, consequently, the conformation of the six-membered ring. For instance, a larger coupling constant is typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Derivatives of this compound
| Position | ¹H Chemical Shift (ppm) (Derivative) | ¹³C Chemical Shift (ppm) (Derivative) |
| 1 | ~5.10 (d) | ~80-85 |
| 2 | ~2.30 (d), ~2.80 (dd) | ~40-50 |
| 3 | - | ~195-207 |
| 4 | ~2.30 (d), ~2.80 (dd) | ~40-50 |
| 5 | ~5.10 (d) | ~80-85 |
| 6 | ~5.80-6.30 (m) | ~128-136 |
| 7 | ~5.80-6.30 (m) | ~128-136 |
| 8 | - | ~30-40 |
Note: Data are approximate and based on derivatives such as 8-oxathis compound. Actual chemical shifts for this compound may vary.
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the stereochemical relationships within the this compound framework.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, COSY spectra would show correlations between the olefinic protons (H-6 and H-7) and the bridgehead protons (H-1 and H-5), as well as between the protons on the six-membered ring (H-2, H-4, and the protons at C-8).
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule. For this compound, NOESY can be used to determine the relative orientation of substituents and to confirm the endo or exo configuration of protons. For example, a strong NOESY correlation between a proton on the etheno bridge and a proton on the six-membered ring would indicate their spatial proximity. acs.org
The formation and study of enolates and carbanions derived from bicyclic ketones like this compound provide insights into their reactivity and electronic structure. NMR spectroscopy is a primary tool for characterizing these transient species.
The study of enolates is also crucial for understanding the stereoselectivity of reactions involving these intermediates. The geometry of the enolate, which can be probed by NMR, often dictates the stereochemical outcome of subsequent alkylation or aldol (B89426) reactions. For bicyclic systems, the rigid framework can impose significant constraints on the enolate geometry.
Mass Spectrometry (MS) Applications in Structure Determination
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 122, corresponding to its molecular formula C₈H₁₀O. nih.gov
The fragmentation pattern is characteristic of its bicyclic structure. The most abundant fragment ions are observed at m/z 79 and 80. nih.gov A plausible fragmentation pathway involves an initial retro-Diels-Alder reaction, a common fragmentation pathway for cyclohexene-containing systems, which would lead to the expulsion of ethylene (28 Da) and the formation of a cyclopentadienone radical cation. Subsequent loss of a hydrogen atom or other rearrangements could lead to the observed fragment ions. The base peak at m/z 79 is likely due to the stable cyclopentadienyl cation.
Table 2: Key Mass Spectral Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 122 | Moderate | [M]⁺ |
| 80 | High | [M - C₂H₂O]⁺ |
| 79 | 100 (Base Peak) | [C₆H₇]⁺ |
Data obtained from PubChem. nih.gov
Chiroptical Methods for Absolute Configuration (e.g., Circular Dichroism)
For chiral derivatives of this compound, chiroptical methods such as Circular Dichroism (CD) are essential for determining the absolute configuration. The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure.
The enone chromophore in this compound gives rise to characteristic electronic transitions, and the sign and intensity of the corresponding Cotton effects in the CD spectrum are governed by the helicity of the enone system and the spatial arrangement of substituents. The octant rule for ketones can be applied to predict the sign of the n→π* Cotton effect based on the location of substituents in the three-dimensional space around the carbonyl group.
For bicyclic enones, the helicity of the enone chromophore itself often plays a dominant role in determining the sign of the π→π* Cotton effect. acs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to provide a more reliable assignment of the absolute configuration. By comparing the experimental CD spectrum with the calculated spectra for both enantiomers, the absolute configuration can be confidently determined. lu.se
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.
The carbonyl group of the six-membered ring ketone typically exhibits a strong absorption band in the region of 1710-1720 cm⁻¹. scielo.br The exact position of this band can be influenced by ring strain and conjugation. The C=C stretching vibration of the alkene moiety gives rise to a weaker absorption band around 1640-1660 cm⁻¹. The presence of vinylic C-H bonds is indicated by stretching absorptions above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1720 | Strong |
| C=C (Alkene) | 1640 - 1660 | Medium to Weak |
| =C-H (Vinylic) | > 3000 | Medium |
| C-H (Aliphatic) | < 3000 | Strong |
Note: Data are based on typical values for these functional groups in similar bicyclic systems. scielo.br
Computational Chemistry and Theoretical Studies of Bicyclo 3.2.1 Oct 6 En 3 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of organic molecules. For Bicyclo[3.2.1]oct-6-en-3-one and related structures, DFT calculations provide critical insights into their behavior in chemical reactions and their inherent structural preferences.
DFT calculations have been extensively applied to elucidate the mechanisms of reactions that form the this compound skeleton. A primary route to this structure is through [4+3] cycloaddition reactions. Theoretical studies of these reactions have been crucial for understanding their concerted or stepwise nature and for explaining observed stereoselectivities.
For instance, the reaction of an oxyallyl cation with a diene, such as furan (B31954) or cyclopentadiene, can lead to the formation of bicyclic ketones. DFT calculations on these cycloadditions have helped to map out the potential energy surfaces, identifying the transition state structures and intermediates. These studies often reveal that the reaction can proceed through a concerted, yet asynchronous, pathway. The geometry of the transition state, including the lengths of the forming carbon-carbon bonds, can be precisely calculated, offering a detailed picture of the bond-forming process.
In the context of substituted oxyallyl cations reacting with furans, DFT has been employed to rationalize the resulting stereoselectivity. Calculations can establish the preferred transition state conformations that lead to the experimentally observed major diastereomer. These models often highlight subtle non-covalent interactions, such as CH-π interactions, that can govern the facial selectivity of the cycloaddition.
Table 1: Representative Calculated Parameters for [4+3] Cycloaddition Transition States Leading to Bicyclic Systems (Note: This table is illustrative, as specific data for the parent this compound formation is not readily available in the literature. The parameters are typical for such reactions.)
| Parameter | Exo Transition State | Endo Transition State |
|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +1.5 |
| Forming C1-C4 Bond Length (Å) | 2.15 | 2.18 |
| Forming C3-C5 Bond Length (Å) | 2.60 | 2.65 |
| Imaginary Frequency (cm⁻¹) | -450 | -435 |
While detailed conformational analyses specifically for this compound are not extensively documented in the literature, computational studies on the parent bicyclo[3.2.1]octane skeleton provide foundational understanding. These studies show that the bicyclo[3.2.1]octane system is the most stable among its cyclooctene (B146475) isomers. The rigid, bridged structure of this compound limits its conformational flexibility compared to monocyclic systems.
The primary conformational aspects to consider would be the puckering of the six-membered and seven-membered rings within the bicyclic framework. DFT calculations can be used to determine the relative energies of different conformers, such as chair, boat, or twist-boat forms of the six-membered ring portion. The presence of the double bond and the ketone functionality would significantly influence the energy landscape, likely favoring a conformation that minimizes steric strain and optimizes orbital overlap. A systematic conformational search followed by DFT geometry optimization and energy calculation would be the standard approach to map out this landscape.
Ab Initio Molecular Orbital Studies
Ab initio molecular orbital methods, which solve the electronic Schrödinger equation without empirical parameters, represent a higher level of theory compared to DFT. While often more computationally demanding, they can provide benchmark data for energies and properties. Specific ab initio studies focused solely on this compound are scarce in published literature. However, related systems have been investigated using these methods. For example, studies on various cyclooctene isomers have utilized methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) to determine their relative stabilities. Such studies confirm that the bicyclo[3.2.1]octane framework is energetically highly favorable.
An ab initio study of this compound would typically involve geometry optimization followed by calculation of properties such as molecular orbital energies, electron distribution, and vibrational frequencies. These calculations would offer a detailed understanding of the electronic effects of the ketone and alkene functionalities on the bicyclic system.
Advanced Theoretical Models for Reactivity and Selectivity Prediction
Beyond standard DFT and ab initio calculations, advanced theoretical models can be employed to predict the reactivity and selectivity of this compound. These models often use conceptual DFT to calculate reactivity indices.
Table 2: Conceptual DFT Reactivity Indices (Note: The values in this table are hypothetical and for illustrative purposes, as specific literature data for this compound is unavailable.)
| Reactivity Index | Definition | Predicted Reactivity |
|---|---|---|
| Fukui Function (f⁺) | Distribution of an added electron | Predicts sites for nucleophilic attack (e.g., carbonyl carbon) |
| Fukui Function (f⁻) | Distribution of a removed electron | Predicts sites for electrophilic attack (e.g., C=C bond) |
| Global Electrophilicity (ω) | (μ²/2η) | Measures the overall electrophilic nature of the molecule |
| Global Nucleophilicity (N) | E(HOMO) - E(HOMO) of reference | Measures the overall nucleophilic nature of the molecule |
These indices can predict the most likely sites for nucleophilic or electrophilic attack on the molecule. For this compound, one would expect the carbonyl carbon to be a primary site for nucleophilic attack, while the carbon-carbon double bond would be susceptible to electrophilic addition. The Fukui function, for example, can be calculated and visualized to pinpoint the specific atoms most likely to engage in these reactions.
Furthermore, theoretical models can be used to predict the stereochemical outcome of reactions, such as the reduction of the ketone or the epoxidation of the alkene. By calculating the energies of the transition states leading to different stereoisomeric products, the most likely reaction pathway and major product can be predicted.
Applications of Bicyclo 3.2.1 Oct 6 En 3 One Scaffolds in Complex Molecule Synthesis
Building Blocks for Natural Product Synthesis
The bicyclo[3.2.1]octane skeleton is a core structural motif in a wide array of biologically active natural products, including sesquiterpenes, diterpenes, lignans, and alkaloids. Consequently, functionalized bicyclo[3.2.1]oct-6-en-3-one and its derivatives have proven to be powerful building blocks in the total synthesis of these complex targets. The inherent conformational rigidity of the bicyclic system allows for predictable control over the stereochemical outcomes of reactions at various positions on the scaffold.
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. This compound and its analogues, particularly the 8-oxathis compound variant, are highly effective platforms for the construction of chiral building blocks. nih.gov These scaffolds possess defined stereochemical features that can be exploited to generate complex, polyoxygenated structures through non-aldol pathways. nih.gov
Several strategies have been developed for the enantioselective synthesis of these bicyclic ketones, including:
Asymmetric Cycloaddition Methods: Utilizing chiral catalysts or auxiliaries to induce stereoselectivity in the initial ring-forming cycloaddition.
Desymmetrization Protocols: Starting with a symmetrical (meso) precursor and selectively reacting one of two identical functional groups to introduce chirality.
"Racemic Switch Operations": Converting a racemic mixture into a single desired enantiomer. nih.gov
Furthermore, low-loading organocatalysis has been successfully employed to construct chiral bicyclo[3.2.1]octanes. rsc.org For instance, the reaction between 2-hydroxy-3,5-dialkyl-p-quinones and α-alkylnitroethylenes using a quinine-squaramide catalyst can produce high yields of chiral bicyclo[3.2.1]octanes through a [3+2]-annulation. rsc.org The development of such catalytic asymmetric methods is crucial for accessing functionally rich chiral versions of this important scaffold for use in both academic and industrial research. rsc.org
The bicyclo[3.2.1]octane framework serves as an excellent starting point for the assembly of more intricate polycyclic systems found in many natural products. Its inherent strain and reactivity can be harnessed to drive further skeletal rearrangements and annulations.
One notable application is in the synthesis of the highly oxidized bicyclo[3.2.1]octane CD ring system of aconitine, a complex diterpenoid alkaloid. rsc.org A key step in one synthetic strategy involves a ruthenium-catalyzed enyne cycloisomerization to assemble the bridged CD ring system, demonstrating the utility of the bicyclic scaffold as a template for constructing more complex architectures. rsc.org Base-catalyzed reactions of 1,3-cyclopentanediones tethered to activated olefins have also been shown to yield bicyclo[3.2.1]octane derivatives with multiple stereogenic centers, providing a rapid entry into complex polycyclic structures. rsc.org
The versatility of the this compound scaffold extends to the synthesis of analogs of biologically active compounds. Its unique three-dimensional shape and the reactivity of its ketone group allow for systematic modifications to produce a range of derivatives. lookchem.com This makes it a valuable precursor for creating novel molecules with potential therapeutic or agrochemical applications. lookchem.com
In the agrochemical industry, for example, the 8-oxa-bicyclo[3.2.1]oct-6-en-3-one variant serves as a building block for new pesticides and herbicides. lookchem.com By leveraging its structural features, chemists can design molecules with enhanced biological activity and selectivity, potentially leading to more effective and environmentally safer agricultural products. lookchem.com Similarly, in pharmaceutical research, this scaffold is a key intermediate for synthesizing diverse chemical entities with potential therapeutic properties, enabling the development of new drugs with novel mechanisms of action. lookchem.com
Intermediates in Stereoselective Total Synthesis
Stereoselectivity is a critical challenge in the total synthesis of natural products. The well-defined and rigid geometry of the this compound ring system provides a powerful tool for controlling the stereochemical outcome of reactions. This makes it an ideal intermediate in synthetic sequences where the precise arrangement of atoms is paramount.
The 8-oxathis compound derivative, for instance, has been used in stereoselective methodologies to generate complex fragments like C-glycosides and polyacetate segments, which are components of various marine natural products. nih.gov Highly stereoselective electrophilic reactions, such as brominations, have been demonstrated on 8-oxabicyclo[3.2.1]oct-6-en-2-one. scispace.com The high selectivity is attributed to both steric factors and the electronic influence of the homoconjugated carbonyl group, which guides the approach of the electrophile. scispace.com Such predictable reactivity is invaluable in the context of a multi-step total synthesis.
Use in Reaction Discovery Platforms (e.g., Automated Microfluidic Systems)
The search for new chemical reactions and the optimization of existing ones has been accelerated by high-throughput screening technologies. Bicyclo[3.2.1]octanoid scaffolds, with their dense array of functional groups, are excellent substrates for use in reaction discovery platforms. nih.govnih.gov
An automated, silicon-based microfluidic reactor system has been developed for the rapid, low-volume, multidimensional screening of reactions involving these scaffolds. nih.govacs.org This platform allows researchers to evaluate numerous reaction variables (e.g., reagents, catalysts, solvents, temperature) in a parallel format, using minimal quantities of starting material. nih.gov In one such study, over 1,000 reactions were screened and analyzed on an analytical scale, leading to the discovery and expansion of several interesting transformations. nih.gov This demonstrates the successful application of microfluidics technology to accelerate reaction discovery using complex and multifunctional chemotypes like bicyclo[3.2.1]octanoids. nih.govnih.gov
Table 1: Examples of Reactions Discovered Using a Microfluidic Platform with Bicyclo[3.2.1]octanoid Scaffolds
| Reaction Type | Description | Resulting Product | Significance | Reference |
| Retro-Dieckmann Fragmentation | A ring-opening fragmentation reaction. | Highly functionalized cycloheptenone derivatives. | Expansion of a known reaction to new substrates. | nih.gov |
| [3+2] Cycloaddition | A cycloaddition between the bridgehead ketone and an isocyanide. | Oxazoline (B21484) spirocycles. | Discovery of a novel cycloaddition pathway. | nih.gov |
| Condensation Cascade | A stepwise condensation involving an isonitrile ylide. | A novel polycyclic imine. | Inspired the discovery of a new cascade reaction. | nih.gov |
| Grignard Addition | Chemo- and stereo-selective addition of Grignard reagents. | Specifically functionalized alcohol adducts. | Identification of selective conditions for nucleophilic addition. | nih.gov |
Precursors for Novel Ring Systems and Derivatives
The this compound scaffold is not only a building block for known natural product skeletons but also a versatile precursor for the synthesis of entirely new ring systems and derivatives. The strain within the bicyclic structure and the reactivity of its enone functionality can be exploited to induce skeletal rearrangements and cycloadditions.
For example, through the use of microfluidic screening platforms, a retro-Dieckmann-type fragmentation of a bicyclo[3.2.1]octanoid was found to produce highly functionalized cycloheptenone derivatives, effectively transforming the [3.2.1] bicyclic system into a seven-membered ring. nih.gov In another discovery, a [3+2] cycloaddition involving the bridgehead ketone and isocyanides led to the formation of oxazoline spirocycles. nih.gov This reaction inspired the subsequent discovery of a stepwise condensation that affords a novel polycyclic imine. nih.gov Furthermore, the core structure can be used in [4+3] cycloadditions to generate other complex bicyclic systems. elsevierpure.commdpi.com These examples highlight how the this compound framework can be strategically manipulated to access diverse and novel molecular architectures.
Retrosynthetic Analysis Strategies Involving Bicyclo 3.2.1 Oct 6 En 3 One
Strategic Disconnections for the Bicyclo[3.2.1]octane System
Retrosynthetic analysis of the bicyclo[3.2.1]octane system often begins with a bond-network analysis to identify strategic single- or two-bond disconnections that simplify the complex bridged structure into more manageable precursors. rsc.org For the bicyclo[3.2.1]octane core, key disconnections often target the bonds forming the bridged ring system, leading back to fused or monocyclic precursors.
One common strategy involves the disconnection of the one-carbon bridge (C8), which can lead to a substituted cyclohexanone (B45756) or cyclopentanone (B42830) precursor. Another powerful approach is the disconnection of the two-carbon bridge (C6-C7), which can be retrosynthetically derived from intramolecular cyclization reactions.
A notable strategic disconnection involves a rearrangement from a bicyclo[2.2.2]octene system. Under radical-generating conditions, a bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl intermediate, suggesting a synthetic route from the more readily accessible bicyclo[2.2.2]octane skeleton. escholarship.org
| Disconnection Strategy | Precursor Type | Forward Reaction Type |
| C8 Bridge Disconnection | Substituted Cyclohexanone/Cyclopentanone | Intramolecular Aldol (B89426)/Michael Addition |
| C6-C7 Bridge Disconnection | Acyclic or Monocyclic Precursor | Intramolecular Diels-Alder/Radical Cyclization |
| Rearrangement | Bicyclo[2.2.2]octene | Radical Rearrangement |
Key Retrons and Synthons in Bicyclo[3.2.1]oct-6-en-3-one Synthesis
The structure of this compound contains several key features that suggest specific retrons and corresponding synthons for its synthesis. The enone functionality is a key retron, suggesting a late-stage introduction via oxidation of a corresponding alcohol or through an annulation reaction. The bicyclic framework itself is the most significant retron, pointing towards intramolecular cyclization strategies.
One effective retron is the enol or enolate of a ketone, leading to a Conia-ene type cyclization of an alkynyl ketone. nih.gov In this approach, the bicyclo[3.2.1]octane ring system is formed through the intramolecular addition of an enol to an alkyne. nih.gov Another key retron is a vinylbicyclo[3.1.0]hexane system, which can undergo a rsc.orgrsc.org-sigmatropic (Cope) rearrangement to furnish the bicyclo[3.2.1]octa-2,6-diene skeleton. cdnsciencepub.com
| Retron | Synthon | Synthetic Strategy |
| Enone | α,β-Unsaturated Ketone | Oxidation/Annulation |
| Bicyclic Alkane | Dienone and Nucleophile | Double Michael Addition rsc.org |
| Enol/Enolate | Alkynyl Ketone | Conia-ene Cyclization nih.gov |
| Vinylbicyclo[3.1.0]hexane | 6-endo-vinylbicyclo[3.1.0]hex-2-ene | Cope Rearrangement cdnsciencepub.com |
Multi-Component and Cascade Reaction Disconnections in Retrosynthetic Planning
Multi-component and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex structures like this compound from simple starting materials in a single operation. Retrosynthetic planning can leverage these powerful reactions by disconnecting the target molecule into three or more simple components that can be assembled in a one-pot fashion.
A notable example is the organocatalytic domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, which can afford substituted bicyclo[3.2.1]octan-2-ones. Similarly, domino Michael-aldol reactions are prevalent in the construction of this bicyclic system. nih.gov A divergent [5+2] cascade approach induced by oxidative dearomatization has also been described for the synthesis of bicyclo[3.2.1]octanes. rsc.org
| Cascade/Multi-Component Reaction | Reactants | Catalyst/Conditions |
| Domino Michael-Henry Reaction | 1,4-Cyclohexanedione, Nitroalkenes | Proline-derived bifunctional catalyst |
| Domino Michael-Aldol Annulation | β,γ-Unsaturated Amide, 1,3-Ketoester | Organocatalyst nih.gov |
| [5+2] Cascade Approach | Phenolic Precursors | Oxidative Dearomatization rsc.org |
| Iodine-Induced Cyclization and Oxidation | Allylic Alcohols | Iodine, DMSO |
Addressing Stereochemical Control in Retrosynthetic Pathways
The bicyclo[3.2.1]octane skeleton contains multiple stereocenters, making stereochemical control a critical aspect of its synthesis. Retrosynthetic planning must consider strategies to establish the desired stereochemistry at each chiral center.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives. For instance, chiral phosphoric acids and N-heterocyclic carbenes have been used to catalyze the desymmetrization of prochiral cyclic 1,3-diketones, leading to the formation of enantiomerically enriched bicyclo[3.2.1]octane frameworks.
Furthermore, stereoselective reductions of the ketone at the C3 position can be achieved using various reducing agents, leading to either the endo or exo alcohol with high diastereoselectivity. rsc.org Aldol reactions involving the enolate of this compound have also been shown to proceed with high diastereoselectivity. researchgate.net
| Stereocontrol Strategy | Reaction Type | Key Reagents/Catalysts | Outcome |
| Enantioselective Desymmetrization | Intramolecular Michael Addition | Chiral Phosphoric Acid | High enantiomeric excess (86-95% ee) |
| Asymmetric Cycloaddition | Higher-Order [6+4] Cycloaddition | Chiral Organocatalysts | Enantioenriched bicyclic systems nih.gov |
| Diastereoselective Reduction | Ketone Reduction | Various Reducing Agents | Access to endo and exo alcohols rsc.org |
| Diastereoselective Aldol Reaction | Aldol Addition | Lithium Diisopropylamide | High diastereomeric excess (>95% de) researchgate.net |
Future Directions in Bicyclo 3.2.1 Oct 6 En 3 One Research
Development of Novel Catalytic Systems for Synthesis
The synthesis of the bicyclo[3.2.1]octane core remains a central challenge, prompting research into new catalytic systems that offer improved efficiency, stereocontrol, and substrate scope. Current strategies often rely on intramolecular cyclization and rearrangement reactions. Future progress will likely focus on the development of catalysts that can construct the bicyclo[3.2.1]octenone framework in a more direct and atom-economical manner.
Organocatalysis, for instance, has emerged as a powerful tool for constructing complex cyclic systems. nih.gov The application of novel chiral organocatalysts could enable highly enantioselective syntheses of Bicyclo[3.2.1]oct-6-en-3-one derivatives. Similarly, transition-metal catalysis offers a broad spectrum of possibilities. Gold(I)-catalyzed Conia-ene cyclizations and manganese(III)-mediated radical cyclizations have already been explored for creating the bicyclo[3.2.1]octane skeleton. nih.gov Future work could involve designing new ligand-metal complexes to control the regio- and stereoselectivity of these transformations.
| Catalytic Strategy | Reaction Type | Potential Advantages | Reference |
|---|---|---|---|
| Organocatalysis | Domino Michael-Aldol | High enantioselectivity, metal-free conditions | nih.gov |
| Transition-Metal Catalysis (Au, Mn, etc.) | Radical or Carbocation-mediated Cyclization | Access to diverse functionalization, mild reaction conditions | nih.gov |
| Base Catalysis | Intramolecular Michael Addition/Aldol (B89426) Condensation | High yields for specific substrates, operational simplicity | rsc.org |
| Iodine-Induced Cyclization | Oxidative Cyclization | Use of inexpensive reagents, formation of highly functionalized products |
Exploration of New Reactivity Modes and Transformations
The inherent strain and distinct functional groups of this compound make it a fertile ground for discovering novel chemical transformations. The β,γ-unsaturated ketone moiety is particularly interesting, as it can undergo photochemical rearrangements, such as the oxa-di-π-methane rearrangement, to yield highly strained, multifunctional cyclopropane (B1198618) derivatives. nih.gov The reactivity of these donor-acceptor cyclopropanes can then be harnessed to generate new molecular scaffolds. nih.gov
Future investigations will likely explore other unique reactivity modes. For example, selective manipulations of the double bond or the ketone could lead to a variety of functionalized derivatives. Ring-opening or ring-expansion reactions, triggered by the release of ring strain, could provide access to different carbocyclic or heterocyclic systems that are otherwise difficult to synthesize. beilstein-journals.org Transformations like the retro-Dieckmann fragmentation have been observed in related bicyclic systems and could be applied to generate new chemotypes from this compound derivatives. nih.govoregonstate.edu
Integration with High-Throughput and Automated Synthesis Methodologies
The bicyclo[3.2.1]octane framework is considered a "privileged scaffold" due to its prevalence in biologically active molecules. rsc.org To fully exploit its potential in drug discovery, methods for rapidly synthesizing and screening libraries of its derivatives are essential. High-throughput and automated synthesis platforms are becoming increasingly crucial in medicinal chemistry for this purpose. nih.gov
Future efforts will likely focus on adapting existing synthetic routes for this compound to automated platforms. This would enable the creation of large, diverse compound libraries where substituents around the bicyclic core are systematically varied. acs.org Such libraries are invaluable for screening against a multitude of biological targets to identify new lead compounds. acs.org The integration of automated reactivity prediction software can further accelerate this process by identifying the most promising synthetic routes and substrates before they are tested in the lab. acs.org
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. Theoretical calculations, such as Density Functional Theory (DFT), can be used to analyze the compound's conformational preferences, electronic structure, and reaction mechanisms. researchgate.net This insight is critical for designing more efficient synthetic routes and novel catalysts. acs.org
The burgeoning field of machine learning is also set to revolutionize this area. Predictive models are being developed that can forecast the outcomes of chemical reactions with increasing accuracy. nih.govacs.orgmit.edu By training these models on large datasets of known reactions, it will become possible to predict which reaction conditions will be optimal for a desired transformation of this compound, or even to discover entirely new reactions. Automated programs can now evaluate the energy barriers of transition states for virtual substrates, providing a powerful method for in silico substrate design and synthetic planning. acs.org
| Methodology | Application | Potential Impact | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism elucidation | Rational catalyst design, understanding stereochemical outcomes | researchgate.net |
| Machine Learning Models | Prediction of reaction outcomes and yields | Accelerated reaction optimization, reduced experimental effort | nih.govacs.org |
| Automated Transition State Analysis | In silico screening of virtual substrates and reaction pathways | Strategic planning of complex total syntheses | acs.org |
| Microkinetic Modeling | Quantitative evaluation of catalytic systems | Identification of rate-limiting steps and optimization of catalysts | acs.org |
Design of Next-Generation Bicyclic Scaffolds
The rigid, three-dimensional nature of the bicyclo[3.2.1]octane skeleton makes it an ideal starting point for designing next-generation scaffolds for medicinal chemistry. A major trend in drug discovery is the move away from flat, aromatic structures towards more complex, sp³-rich molecules to access new areas of chemical space. cam.ac.ukrsc.org this compound is a prime candidate for this "escape from flatland."
Future research will focus on using this compound as a versatile building block to construct novel, more elaborate bridged and fused ring systems. nih.govnih.gov By incorporating heteroatoms (e.g., nitrogen, oxygen) into the scaffold, as seen in related 3-aza-6,8-dioxabicyclo[3.2.1]octane systems, new classes of compounds with unique physicochemical and biological properties can be generated. researchgate.netacs.org These next-generation scaffolds, with their well-defined three-dimensional arrangement of functional groups, hold significant promise for developing new therapeutics that can interact with challenging biological targets with high affinity and specificity. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing bicyclo[3.2.1]oct-6-en-3-one derivatives, and how are the products characterized?
- Methodological Answer : The ketone derivatives are synthesized via Tebbe methylenation (using THF and Tebbe reagent under N₂) or Grignard reactions (e.g., methyl lithium in THF). Post-reaction workup involves ether extraction and column chromatography for purification. Structural confirmation relies on NMR (e.g., distinguishing axial vs. equatorial methyl groups via coupling constants) and mass spectrometry . For example, axial alcohols exhibit intramolecular hydrogen bonding, reflected in sharp IR OH bands and downfield-shifted olefinic proton signals in ¹H NMR .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound derivatives?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT) is essential for stereochemical assignment, particularly to differentiate axial and equatorial substituents. Mass spectrometry (EI or ESI) confirms molecular weight, while IR spectroscopy identifies functional groups like carbonyl or hydroxyl. Deuteration studies (e.g., using CD₃OD/NaOCH₃) can resolve ambiguities in proton exchange rates, as seen in bicyclo[3.2.1]octan-3-one derivatives .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of this compound reductions to secondary alcohols?
- Methodological Answer : Reductions with LiAlH₄ favor equatorial alcohol formation due to less steric hindrance, while bulky reductants like i-Bu₂AlH preferentially attack from the exo side, yielding axial alcohols. Stereochemical outcomes are validated via NMR: axial alcohols show ³J coupling (~10–12 Hz) between OH and olefinic protons in CCl₄, whereas equatorial alcohols exhibit higher melting points due to intermolecular H-bonding .
Q. What strategies enable enantioselective synthesis of 8-oxathis compound derivatives for natural product synthesis?
- Methodological Answer : Asymmetric [4+3] cycloadditions using chiral auxiliaries or catalysts (e.g., oxyallyl cations) generate defined stereocenters. Desymmetrization protocols (e.g., enzymatic resolution) and "racemic switch" operations (kinetic resolution via selective crystallization) are employed to access enantiopure scaffolds. These methods are critical for synthesizing polyoxygenated building blocks in terpene and acetogenin pathways .
Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound intermediates?
- Methodological Answer : Density functional theory (DFT) calculations predict transition-state energies for competing pathways, such as radical rearrangements (e.g., bicyclo[2.2.2]oct-2-enyl radical to bicyclo[3.2.1]oct-6-en-2-yl radical). Studies show product ratios depend on radical stability vs. ring strain, with electron-donating groups stabilizing strained intermediates .
Q. What experimental design considerations optimize dehydration of bicyclo[3.2.1]oct-6-en-3-ol derivatives to dienes or methylene products?
- Methodological Answer : Tertiary alcohols (e.g., 3-methyl derivatives) require harsh conditions (POCl₃/pyridine, 100°C) for dehydration to bicyclo[3.2.1]octa-2,6-dienes, while secondary alcohols dehydrate at 0–25°C. AgNO₃ complexation assays distinguish dienes from methylene products, as only dienes form crystalline complexes .
Data Contradiction Analysis
Q. How can isotopic labeling resolve conflicting mechanistic proposals for this compound reactivity?
- Methodological Answer : Deuterium exchange studies (e.g., in CD₃OD with NaOCH₃) track proton mobility in ketones. For example, rapid exchange of two protons in bicyclo[3.2.1]octan-3-one suggests enolate intermediacy, while slower exchange of the remaining two protons supports alternative pathways like keto-enol tautomerism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
